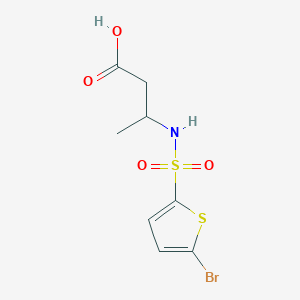

3-(5-Bromothiophene-2-sulfonamido)butanoic acid

Descripción

3-(5-Bromothiophene-2-sulfonamido)butanoic acid (CAS: 1260615-07-3) is a brominated sulfonamide derivative of butanoic acid. Its molecular formula is C₈H₆BrClN₂O₂S (as inferred from ), with a molecular weight of 480.36 g/mol. The compound features a 5-bromothiophene-2-sulfonamido group attached to the β-carbon of butanoic acid.

Propiedades

IUPAC Name |

3-[(5-bromothiophen-2-yl)sulfonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO4S2/c1-5(4-7(11)12)10-16(13,14)8-3-2-6(9)15-8/h2-3,5,10H,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKACDLVVFXQJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NS(=O)(=O)C1=CC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromothiophene-2-sulfonamido)butanoic acid typically involves the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

Sulfonylation: The 5-bromothiophene is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to form 5-bromothiophen-2-yl sulfonyl chloride.

Amidation: The sulfonyl chloride is reacted with butanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield 3-(5-Bromothiophene-2-sulfonamido)butanoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for bromination and sulfonylation steps, as well as advanced purification techniques like recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(5-Bromothiophene-2-sulfonamido)butanoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiophene derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(5-Bromothiophene-2-sulfonamido)butanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-(5-Bromothiophene-2-sulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the bromothiophene moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Butanoic Acid Derivatives

Branched-Chain Butanoic Acids

- 3-Methylbutanoic acid and 2-methylbutanoic acid (): These isomers of butanoic acid have methyl branches on the β- or γ-carbon. They exhibit lower aroma threshold values (ATVs) than straight-chain butanoic acid and are associated with rancid or cheesy odors in fermented foods. Unlike 3-(5-bromothiophene-2-sulfonamido)butanoic acid, these compounds lack aromatic or sulfonamide groups, limiting their application to flavor chemistry rather than medicinal uses .

- Butanoic acid (straight-chain): A simple carboxylic acid with a four-carbon backbone. It is a precursor in atmospheric oxidation reactions (e.g., derived from 1-butanol) and is linked to odor-active properties .

Key Difference: The bromothiophene-sulfonamido moiety in the target compound introduces aromaticity and sulfonamide functionality, which are absent in branched or straight-chain butanoic acids. This likely enhances its binding affinity in biological systems .

Sulfonamide-Containing Derivatives

- 2-(Substituted sulphur/sulphone)-3-(substituted phenyl)propionic acid derivatives (): These compounds, patented for anti-inflammatory applications, share sulfonamide/sulphone groups but differ in their aromatic substituents (phenyl vs. bromothiophene). The thiophene ring in 3-(5-bromothiophene-2-sulfonamido)butanoic acid may confer distinct electronic properties and metabolic stability compared to phenyl-based analogs .

Brominated Aromatic Carboxylic Acids

- 3-(5-Bromo-2-methoxyphenyl)propanoic acid (): This compound features a bromo-methoxyphenyl group attached to propanoic acid. Compared to the target compound, it lacks a sulfonamido group and has a shorter carbon chain (propanoic vs. butanoic acid). The methoxy group may enhance solubility but reduce electrophilic reactivity relative to the sulfonamido group .

Functional and Application Comparisons

Research Findings and Implications

- Its bromothiophene moiety may improve target specificity compared to phenyl-based analogs .

Actividad Biológica

3-(5-Bromothiophene-2-sulfonamido)butanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antibacterial, anti-inflammatory, and cytotoxic properties.

Chemical Structure and Properties

The compound features a bromothiophene moiety linked to a sulfonamide group and a butanoic acid chain. This unique structure is hypothesized to play a significant role in its biological interactions.

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antibacterial properties. For instance, derivatives of thiophene and sulfonamide have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of related compounds, it was found that certain derivatives showed potent effects against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The Minimum Inhibitory Concentration (MIC) values ranged significantly, indicating varying levels of potency:

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound A | MRSA | 0.125 |

| Compound B | MSSA | 0.250 |

| 3-(5-Bromothiophene-2-sulfonamido)butanoic acid | Unknown | TBD |

These findings suggest that modifications in the structure can lead to enhanced antibacterial activity, potentially making this compound a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory properties of compounds containing sulfonamide groups have been documented extensively. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Research Findings

In vitro studies have shown that compounds similar to 3-(5-Bromothiophene-2-sulfonamido)butanoic acid can reduce inflammation markers in cell lines:

- Cytokine Inhibition : Significant reduction in TNF-alpha and IL-6 levels.

- COX Inhibition : Compounds demonstrated IC50 values that suggest effective inhibition of COX enzymes.

Cytotoxicity Studies

The cytotoxic effects of 3-(5-Bromothiophene-2-sulfonamido)butanoic acid were evaluated using various cancer cell lines. The results indicated that the compound could induce apoptosis in specific cancer types.

Table: Cytotoxicity Results

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A-549 | 15 | Apoptosis induction |

| BGC-823 | 20 | Cell cycle arrest |

These findings highlight the potential of this compound as a therapeutic agent in oncology, warranting further investigation into its mechanisms and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.